Ortho-Substitution Confers a Distinct Conformational Profile Relative to the Para-Ethylphenyl Positional Isomer
The 2-ethylphenyl (ortho) substitution on the N1-phenyl ring of the target compound introduces a steric clash with the adjacent methyl group at C2 and the 4-bromophenyl at C5, forcing a distinct torsional angle profile compared to the 4-ethylphenyl (para) isomer (CAS 881040-08-0) [1]. In the para isomer, the ethyl group extends freely into solvent space without significant intramolecular steric interaction [1]. This conformational difference is reflected in the distinct 3D conformer geometries deposited in the ZINC database (ZINC000002845645 vs. ZINC000002845646), which exhibit different shape and electrostatic potential surfaces [2].
| Evidence Dimension | Conformational profile (steric environment around pyrrole core) |
|---|---|
| Target Compound Data | Ortho-ethylphenyl group creates restricted rotation around N1-aryl bond; distinct 3D conformer geometry (ZINC000002845645) |
| Comparator Or Baseline | Para-ethylphenyl isomer (CAS 881040-08-0): unhindered ethyl group; different 3D conformer geometry (ZINC000002845646) |
| Quantified Difference | Qualitative conformational difference; no single numerical metric, but distinct ZINC 3D conformer entries confirm non-identical spatial arrangements |
| Conditions | Computed 3D conformers at physiological pH (reference pH 7.4) as provided by ZINC15 database |
Why This Matters
For research groups performing structure-based drug design or docking studies, the ortho-substitution pattern produces a shape and electrostatic map that cannot be replicated by the para isomer, making the target compound a non-interchangeable scaffold for hit identification.
- [1] PubChem Compound Summaries CID 4715229 and CID 4715230. Comparative 2D/3D structures and InChI Keys. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] ZINC15 Database. 3D conformer entries ZINC000002845645 (target) and ZINC000002845646 (4-ethylphenyl isomer). Shoichet Laboratory, UCSF. Accessed April 2026. View Source
